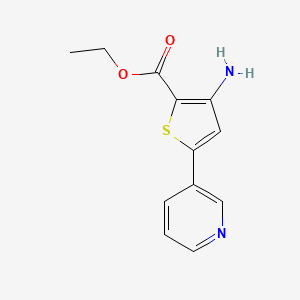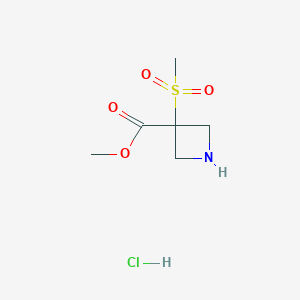
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO4S and a molecular weight of 229.68 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a methanesulfonyl group, and a carboxylate ester. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine-3-carboxylic acid with methanesulfonyl chloride in the presence of a base, followed by esterification with methanol and subsequent conversion to the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Scientific Research Applications
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride can be compared to other sulfonyl-containing azetidine derivatives, such as:
Methyl 3-methanesulfonylazetidine-3-carboxylate: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
3-Methanesulfonylazetidine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and reactivity.
Azetidine-3-carboxylate derivatives: Various derivatives with different substituents on the azetidine ring can exhibit unique reactivity and biological activities.
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C6H12ClNO4S |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
methyl 3-methylsulfonylazetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-11-5(8)6(3-7-4-6)12(2,9)10;/h7H,3-4H2,1-2H3;1H |
InChI Key |
RVQKKKRPVSMVSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CNC1)S(=O)(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


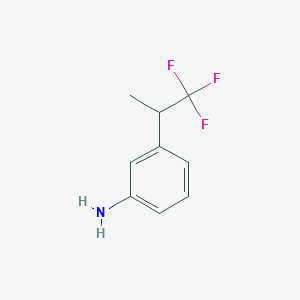
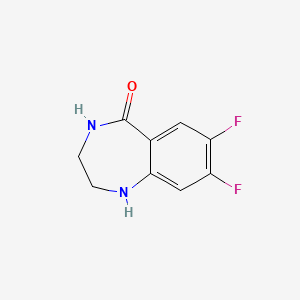
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)
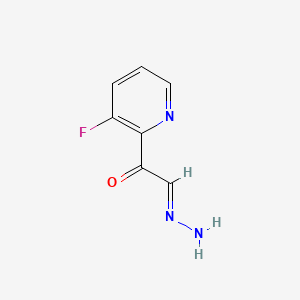
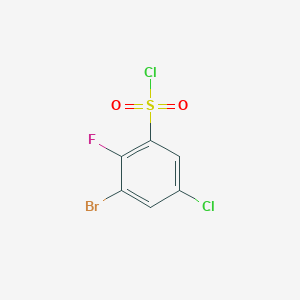
![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
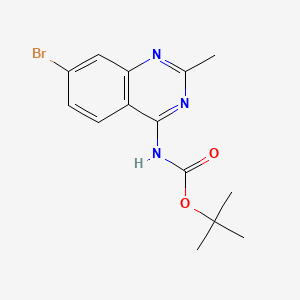
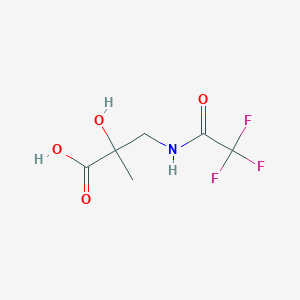
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
